Allyl 1H,1H-perfluorooctyl ether CAS number 812-72-6
Allyl 1H,1H-perfluorooctyl ether CAS number 812-72-6
An In-depth Technical Guide to Allyl 1H,1H-perfluorooctyl ether (CAS 812-72-6)
Authored by: A Senior Application Scientist
Introduction: A Molecule of Dichotomous Functionality
Allyl 1H,1H-perfluorooctyl ether (CAS 812-72-6) is a specialized fluorinated monomer that stands at the intersection of hydrocarbon and fluorocarbon chemistry. Its structure is deceptively simple, featuring a reactive allyl group (-CH₂CH=CH₂) linked via an ether bond to a robust, inert 1H,1H-perfluorooctyl chain (-CH₂(CF₂)₆CF₃). This unique bifunctional architecture imparts a dichotomous set of properties: the allyl group provides a versatile handle for polymerization and chemical modification, while the highly fluorinated tail dictates the molecule's physical behavior, driving phenomena such as low surface energy, hydrophobicity, and oleophobicity.
For researchers in materials science and drug development, this ether is not merely a chemical but a strategic building block. It serves as a powerful agent for surface modification, a monomer for advanced polymers with tailored properties, and an intermediate for synthesizing complex fluorinated molecules. This guide provides an in-depth exploration of its synthesis, properties, reactivity, and applications, grounded in established chemical principles and experimental validation.
Core Physicochemical & Spectroscopic Profile
The defining characteristic of Allyl 1H,1H-perfluorooctyl ether is the profound influence of its pentadecafluoroheptyl moiety. This dense, electron-withdrawing chain results in a high molecular weight and boiling point relative to non-fluorinated analogues, while also rendering the molecule immiscible with both aqueous and many organic media.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 812-72-6 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₇F₁₅O | [1][2][3][4] |
| Molecular Weight | 440.15 g/mol | [1][2][3][4] |
| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-8-prop-2-enoxyoctane | [1][2] |
| Boiling Point | ~178 °C | [4][5] |
| Appearance | Colorless liquid | N/A |
Spectroscopic Signature for Structural Verification
Accurate characterization is paramount for ensuring purity and confirming successful reactions. The following provides an expected spectroscopic profile for this molecule.
| Technique | Expected Signature |
| ¹H NMR | Protons adjacent to the ether oxygen are deshielded, appearing around 3.4-4.5 ppm. The vinyl protons of the allyl group will exhibit characteristic multiplets in the 5.0-6.0 ppm region.[6] |
| ¹³C NMR | Distinct signals for the allyl group carbons and the methylene carbon (-OCH₂-) adjacent to the perfluoroalkyl chain. The highly fluorinated carbons will show complex splitting patterns due to C-F coupling. |
| IR Spectroscopy | Strong C-O stretching vibration between 1000-1300 cm⁻¹.[6] Prominent, sharp C-F stretching bands, typically in the 1100-1350 cm⁻¹ region. Characteristic C=C stretch for the allyl group around 1645 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) at m/z 440.15. A characteristic fragmentation pattern involving the loss of the allyl group and fragmentation of the perfluoroalkyl chain.[1][7] |
Synthesis: The Williamson Ether Synthesis Pathway
The most direct and widely employed method for preparing Allyl 1H,1H-perfluorooctyl ether is the Williamson ether synthesis.[8][9][10] This classic Sₙ2 reaction provides a robust route to forming the ether linkage. The strategy involves the reaction of a metal alkoxide with a suitable alkyl halide.[11][12]
Reaction Mechanism and Rationale
The synthesis proceeds in two conceptual steps:
-
Deprotonation: 1H,1H-Perfluorooctan-1-ol is deprotonated by a strong base (e.g., sodium hydride) to form the corresponding sodium alkoxide. This step is critical as the alkoxide is a significantly stronger nucleophile than the parent alcohol, which is too weak to efficiently displace a halide.[11] The high acidity of the fluorinated alcohol facilitates this deprotonation.
-
Nucleophilic Substitution (Sₙ2): The generated perfluorooctan-1-alkoxide attacks the electrophilic carbon of an allyl halide (e.g., allyl bromide), displacing the halide and forming the C-O ether bond.[11][12] Using a primary halide like allyl bromide is essential to favor the Sₙ2 pathway and minimize competing elimination reactions.[11]
Caption: Williamson ether synthesis pathway for Allyl 1H,1H-perfluorooctyl ether.
Detailed Experimental Protocol: Synthesis
This protocol is a representative example and should be performed with appropriate safety measures in a fume hood.
-
Apparatus Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Alkoxide Formation:
-
Suspend sodium hydride (NaH, 1.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of 1H,1H-perfluorooctan-1-ol (1.0 eq.) in anhydrous THF via the dropping funnel at 0 °C.
-
Allow the mixture to stir at room temperature for 1-2 hours, or until hydrogen gas evolution ceases. The formation of the sodium alkoxide is now complete.
-
-
Nucleophilic Substitution:
-
Cool the reaction mixture back to 0 °C.
-
Add allyl bromide (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Cool the mixture and cautiously quench with water to destroy any excess NaH.
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and water.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield the pure Allyl 1H,1H-perfluorooctyl ether.
-
Reactivity and Applications in Advanced Materials
The utility of this molecule stems from the distinct reactivity of its allyl group, which serves as a gateway for incorporating the perfluorooctyl chain into larger structures.
Surface Modification via Hydrosilylation
A primary application is the creation of low-energy, non-stick surfaces. The allyl group readily undergoes platinum-catalyzed hydrosilylation with silicon hydrides (Si-H), a highly efficient method for covalently grafting the molecule onto silicone networks or silica-based surfaces.[13]
Causality: Upon curing, the long, low-energy perfluorooctyl chains spontaneously migrate to the polymer-air interface to minimize the overall surface free energy. This results in a dense, fluorinated surface layer that imparts exceptional hydrophobicity and oleophobicity without altering the bulk properties of the underlying material.[13]
Caption: Experimental workflow for surface modification using hydrosilylation.
Step-by-Step Protocol: Surface Modification of PDMS
-
Preparation: In a clean vial, dissolve the vinyl-terminated polydimethylsiloxane (PDMS) base, a methyl hydrogen siloxane cross-linker, and Allyl 1H,1H-perfluorooctyl ether (typically 0.5-1.5 wt%) in a minimal amount of a suitable solvent like toluene.
-
Catalysis: Add a platinum catalyst (e.g., Karstedt's catalyst) to the mixture.
-
Application: Cast the reactive mixture onto the desired substrate to form a film of the desired thickness.
-
Curing: Heat the coated substrate in an oven (e.g., at 100-150 °C) for a specified time to facilitate both the hydrosilylation cross-linking and the surface segregation of the fluorinated ether.[13]
-
Verification: Characterize the resulting surface using contact angle goniometry to confirm hydrophobicity/oleophobicity and X-ray Photoelectron Spectroscopy (XPS) to verify the elemental composition (presence of fluorine) at the surface.
Role in Radical Polymerization
While the allyl group can participate in polymerization, allyl ethers are known to be inefficient monomers in radical polymerizations. They primarily act as chain transfer agents or retarders.[14][15][16]
Mechanistic Insight: The hydrogen atoms on the carbon adjacent to the ether oxygen are susceptible to abstraction by a propagating radical. This "degradative chain transfer" terminates one growing chain and creates a stable allylic radical that is slow to reinitiate a new chain, thus retarding the overall polymerization rate.[15] This property can be exploited to control molecular weight in certain polymerization systems, but it generally prevents the formation of high molecular weight homopolymers.
Relevance in Drug Development and Life Sciences
While not a therapeutic agent itself, the unique properties of Allyl 1H,1H-perfluorooctyl ether offer strategic advantages in the pharmaceutical and biomedical fields:
-
Biomedical Device Coatings: Its ability to form low-energy, non-fouling surfaces is highly valuable for medical implants, catheters, and diagnostic devices. Such coatings can reduce protein adsorption and bacterial adhesion, improving biocompatibility and device longevity.
-
Fluorinated Imaging Agents: The perfluorooctyl group can serve as a ¹⁹F MRI contrast agent. The allyl handle allows for its incorporation into larger biomolecules or nanoparticles for targeted imaging applications.
-
Drug Delivery Systems: As a component in fluorinated polymers, it can be used to create specialized vesicles or micelles for encapsulating and delivering therapeutic agents. The fluorous phase can provide a unique environment for lipophobic drugs.
-
Synthesis of Fluorinated Intermediates: It serves as a precursor for building more complex molecules where the perfluoroalkyl chain is desired to enhance metabolic stability, binding affinity, or lipophilicity of a drug candidate.
Safety and Handling
As a fluorinated organic compound, proper handling is essential.
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17][18]
-
Hazards: The compound may be classified as a skin and eye irritant.[18] Avoid inhalation of vapors and direct contact with skin and eyes.[18]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[17]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.[17]
Conclusion
Allyl 1H,1H-perfluorooctyl ether is a powerful and versatile molecule whose value lies in its hybrid structure. It bridges the gap between reactive organic chemistry and inert, functional fluorocarbon materials. For scientists and researchers, it provides a reliable tool for engineering surfaces with extreme repellency, synthesizing specialty polymers, and constructing advanced materials for biomedical and pharmaceutical applications. A thorough understanding of its synthesis via the Williamson ether pathway and its reactivity, particularly through hydrosilylation, is key to unlocking its full potential in next-generation technologies.
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- FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. (2021).
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